molecular formula C13H16ClFN4O B1406794 1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride CAS No. 1417567-74-8

1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride

Cat. No.: B1406794
CAS No.: 1417567-74-8
M. Wt: 298.74 g/mol
InChI Key: FPPPEIQCJCODFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives. It is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a piperazine moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition affects the production of reactive oxygen species and the accumulation of lipofuscin and lipids .

Comparison with Similar Compounds

1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can be compared with other oxadiazole derivatives such as:

Properties

IUPAC Name

3-(3-fluorophenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O.ClH/c14-11-3-1-2-10(8-11)13-16-12(19-17-13)9-18-6-4-15-5-7-18;/h1-3,8,15H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPPEIQCJCODFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=NO2)C3=CC(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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